5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole
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Overview
Description
5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 5-position, a 2-methyl-benzyl group at the 1-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation at the 1-position: The 2-methyl-benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a strong base.
Methylation at the 5-position: This can be achieved using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst or sodium borohydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products
Oxidation: Formation of benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Formation of 5-Methyl-1-(2-methyl-benzyl)-3-amino-1H-pyrazole.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-nitro-1H-pyrazole: Lacks the methyl group at the 5-position.
5-Methyl-1-phenyl-3-nitro-1H-pyrazole: Contains a phenyl group instead of a 2-methyl-benzyl group.
5-Methyl-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole: Contains a 2-chlorobenzyl group instead of a 2-methyl-benzyl group.
Uniqueness
5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole is unique due to the presence of both a methyl group at the 5-position and a 2-methyl-benzyl group at the 1-position
Properties
IUPAC Name |
5-methyl-1-[(2-methylphenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-5-3-4-6-11(9)8-14-10(2)7-12(13-14)15(16)17/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNLXDQLUQGGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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